molecular formula C10H9F3OS B8377680 1-(3'-Trifluoromethylthiophenyl)-2-propanone

1-(3'-Trifluoromethylthiophenyl)-2-propanone

Cat. No. B8377680
M. Wt: 234.24 g/mol
InChI Key: TXDQJVBNHPYFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3'-Trifluoromethylthiophenyl)-2-propanone is a useful research compound. Its molecular formula is C10H9F3OS and its molecular weight is 234.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3'-Trifluoromethylthiophenyl)-2-propanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3'-Trifluoromethylthiophenyl)-2-propanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3'-Trifluoromethylthiophenyl)-2-propanone

Molecular Formula

C10H9F3OS

Molecular Weight

234.24 g/mol

IUPAC Name

1-[3-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H9F3OS/c1-7(14)5-8-3-2-4-9(6-8)15-10(11,12)13/h2-4,6H,5H2,1H3

InChI Key

TXDQJVBNHPYFMC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC=C1)SC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

13.2 g (50 mmols) of 1-(3'trifluoromethylthio-phenyl)-2-nitro-propene, 19.6 g (0.35 g atom) of iron powder and 0.25 g of ferric chloride are introduced into a 250 ml three-necked flask equipped with a mechanical stirrer, a condenser and a dropping funnel and this mixture is heated on an oil bath at 80°-90° C. 13.5 ml of concentrated hydrochloric acid are added dropwise, via the dropping funnel, with stirring, over the course of 7 hours, while the temperature is kept at 90° C. The reaction mixture is allowed to cool and rendered alkaline with sodium hydroxide solution. The ketone is then steam distilled. The distillate is extracted twice in succession with 100 ml. of diethyl ether each time. The two ether extracts are combined, dried over sodium sulphate and filtered. The solvent is evaporated from the filtrate in vacuo on a water bath, and the residue is rectified. 7.1 g (60.5% yield) of 1-(3'-trifluoromethylthio-phenyl)-2-propanone are thus obtained as a colourless oil, b.p. 138°-146° C./25-30 mm.Hg, nD23° =1.489.
Quantity
13.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
19.6 g
Type
catalyst
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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